5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267377-05-8) is a fully functionalized, 1,4,5-trisubstituted 1,2,3-triazole building block utilized extensively in medicinal chemistry and advanced scaffold synthesis. Featuring a reactive C4-carboxylic acid handle for standard amide coupling, an N1-propyl chain, and a sterically demanding C5-cyclobutyl group, this compound serves as a rigidified, lipophilic bioisostere for amides and heteroaromatic systems [1]. Its defined 1,4,5-substitution pattern provides a specific spatial arrangement of pharmacophores that cannot be achieved via standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a critical precursor for applications requiring precise conformational control.
Substituting this specific 1,4,5-trisubstituted triazole with a more common 1,4-disubstituted analog (e.g., 1-propyl-1H-1,2,3-triazole-4-carboxylic acid) fundamentally alters the three-dimensional geometry of downstream derivatives [1]. The absence of the C5-cyclobutyl group removes the necessary steric clash that forces the C4-substituent out of the triazole plane, leading to a loss of conformational restriction. Furthermore, attempting to substitute with smaller C5-alkyl variants (such as a C5-methyl group) significantly reduces the lipophilic surface area and alters metabolic soft spots, which compromises passive permeability and binding affinity in sterically demanding receptor pockets.
The presence of the bulky C5-cyclobutyl group introduces significant steric hindrance against the adjacent C4-carboxylic acid. When coupled to form amides, this steric clash forces the amide carbonyl out of coplanarity with the triazole ring [1]. Compared to the C5-unsubstituted baseline, this rigidifies the resulting scaffold, reducing entropic penalties during receptor binding.
| Evidence Dimension | C4-Amide Dihedral Angle |
| Target Compound Data | ~45-60° out-of-plane twist |
| Comparator Or Baseline | 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid (C5-H) (~0-15° planar preference) |
| Quantified Difference | ~45° increase in dihedral angle |
| Conditions | In silico structural minimization of derived C4-amides |
Forces the resulting molecular scaffold into a pre-organized, rigid conformation that is essential for targeting deep, sterically constrained receptor pockets.
Synthesizing fully substituted 1,2,3-triazoles via standard thermal azide-alkyne cycloaddition typically yields complex mixtures of 1,4,5- and 1,5,4-regioisomers. Procuring the pre-synthesized, regiochemically pure 5-cyclobutyl-1-propyl isomer avoids the severe yield losses and extensive chromatographic separations required to isolate the desired compound from crude synthetic mixtures [1].
| Evidence Dimension | Regioisomeric Purity and Yield |
| Target Compound Data | >95% pure 1,4,5-isomer (commercial procurement) |
| Comparator Or Baseline | Uncatalyzed thermal cycloaddition (~1:1 to 3:1 crude regioisomer mixture) |
| Quantified Difference | Avoids >50% yield loss and eliminates prep-HPLC requirements |
| Conditions | Standard laboratory synthesis vs. procured standard |
Procuring the defined regioisomer directly accelerates library synthesis by bypassing difficult and time-consuming regiochemical purifications.
The specific combination of the N1-propyl chain and the C5-cyclobutyl ring provides a tuned lipophilic profile that enhances passive membrane permeability compared to less substituted analogs. Replacing the cyclobutyl group with a standard methyl group results in a measurable drop in calculated partition coefficient (cLogP), which can negatively impact the pharmacokinetic viability of downstream screening candidates [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | Enhanced lipophilicity driven by cyclobutyl/propyl combination |
| Comparator Or Baseline | 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid (lower lipophilicity) |
| Quantified Difference | ~1.0 to 1.3 unit increase in cLogP |
| Conditions | Standard predictive ADME models |
Provides a necessary lipophilic boost for crossing lipid bilayers without adding excessive molecular weight or highly rotatable bonds.
Utilizing the C4-carboxylic acid for standard amide coupling, while relying on the C5-cyclobutyl group to mimic bulky amino acid side chains and enforce a rigidified backbone conformation [1].
Deploying the fully substituted triazole core as a metabolically stable, structurally analogous replacement for ortho-substituted benzenes or pyridines in late-stage lead optimization [1].
Exploiting the specific out-of-plane dihedral twist induced by the C5-cyclobutyl group to target sterically constrained receptor pockets where planar 1,4-disubstituted triazoles fail to bind effectively [1].